1-Dotriacontene
Overview
Description
1-Dotriacontene is a long-chain hydrocarbon with the molecular formula C₃₂H₆₄. It is an alkene, specifically a linear alpha-olefin, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dotriacontene can be synthesized through several methods, including:
Oligomerization of Ethylene: This method involves the polymerization of ethylene in the presence of a catalyst to form long-chain alkenes. The reaction conditions typically include high pressure and temperature, along with the use of a transition metal catalyst.
Reduction of 1-Dotriacontanol: This method involves the reduction of 1-dotriacontanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Dotriacontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions involve the addition of hydrogen to the compound, often using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt). The major product formed is 1-dotriacontane.
Substitution: In substitution reactions, one atom or group in the compound is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), ozone (O₃)
Reducing Agents: Hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium (Pd), platinum (Pt), cobalt (Co), iron (Fe)
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: 1-Dotriacontane
Substitution: Haloalkanes
Scientific Research Applications
1-Dotriacontene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of long-chain alkenes and their reactivity. It also serves as a reference standard in gas chromatography and mass spectrometry.
Biology: this compound is studied for its role in biological membranes and its interactions with proteins and lipids.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and as a feedstock for the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1-dotriacontene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond opens up to form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. Additionally, its long carbon chain allows it to interact with hydrophobic regions of biological membranes, influencing membrane fluidity and protein function .
Comparison with Similar Compounds
1-Dotriacontene can be compared with other long-chain alkenes and alkanes, such as:
1-Triacontene (C₃₀H₆₀): Similar in structure but with two fewer carbon atoms. It shares similar chemical properties but has a lower molecular weight and melting point.
1-Tetratriacontene (C₃₄H₆₈): Similar in structure but with two more carbon atoms. It has a higher molecular weight and melting point compared to this compound.
1-Dotriacontane (C₃₂H₆₆): The fully saturated analog of this compound, lacking the double bond.
This compound stands out due to its specific chain length and the presence of a double bond, which imparts unique reactivity and physical properties compared to its saturated and shorter-chain counterparts.
Properties
IUPAC Name |
dotriacont-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-32H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDPJYQERQCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171563 | |
Record name | 1-Dotriacontene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18435-55-7 | |
Record name | 1-Dotriacontene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18435-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dotriacontene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dotriacontene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dotriacontan-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-DOTRIACONTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XV928K1PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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